N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Overview
Description
N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as DPA-T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA-T belongs to the class of tetrazole-based compounds and has been shown to exhibit promising pharmacological properties. In
Mechanism of Action
The exact mechanism of action of DPA-T is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. DPA-T has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
DPA-T has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DPA-T has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPA-T in lab experiments is its high selectivity and potency. DPA-T has been shown to exhibit a high affinity towards its target receptors, making it an ideal candidate for drug development. However, one of the limitations of using DPA-T in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of DPA-T. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, as it has been shown to exhibit cytotoxic effects against various cancer cell lines. Furthermore, the development of novel formulations and delivery systems for DPA-T could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Scientific Research Applications
DPA-T has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, DPA-T has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c16-12-2-1-3-13(15(12)17)19-14(23)8-24-11-6-4-10(5-7-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAWVCHLPIRHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49733454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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